2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride
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Overview
Description
2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride is a fluorinated organic compound that features a piperidine ring substituted with a 3-fluoro-4-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-fluoro-4-(trifluoromethyl)benzene, undergoes bromination to introduce a bromo group at the desired position.
Piperidine Formation: The brominated compound is then reacted with piperidine to form the piperidine ring.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand or inhibitor in biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)benzaldehyde
2-Fluoro-4-(trifluoromethyl)pyridine
Trifluoromethyl-substituted piperidines
These compounds share the trifluoromethyl group and fluorine substitution, but differ in their core structures and functional groups, leading to unique chemical and biological properties.
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N.ClH/c13-10-7-8(11-3-1-2-6-17-11)4-5-9(10)12(14,15)16;/h4-5,7,11,17H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSSPZUBKQVTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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